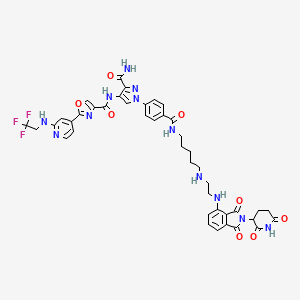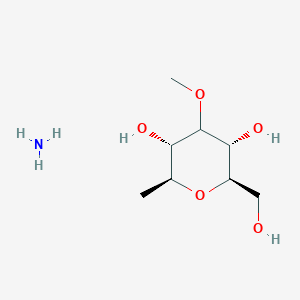
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical transformations, such as hydroxylation, methylation, and methoxylation, under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of advanced techniques such as chromatography and crystallization to purify the compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse mechanisms of action.
Vergleich Mit ähnlichen Verbindungen
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution patterns of the functional groups.
Other oxane derivatives: Compounds with the oxane ring structure but different functional groups, such as hydroxyl, methoxy, or methyl groups, can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H19NO5 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C8H16O5.H3N/c1-4-6(10)8(12-2)7(11)5(3-9)13-4;/h4-11H,3H2,1-2H3;1H3/t4-,5+,6-,7+,8?;/m0./s1 |
InChI-Schlüssel |
MHOWZJHRQQYJNE-PBNPHNCBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C([C@@H]([C@H](O1)CO)O)OC)O.N |
Kanonische SMILES |
CC1C(C(C(C(O1)CO)O)OC)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


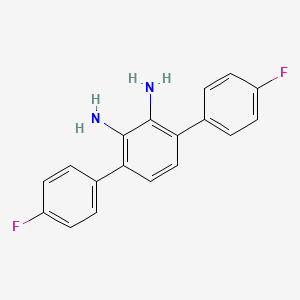
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
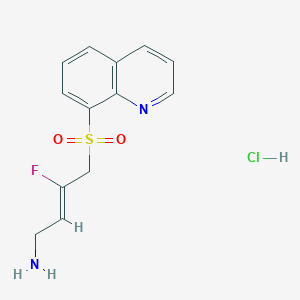
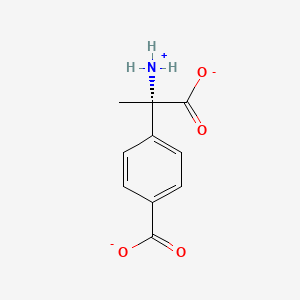

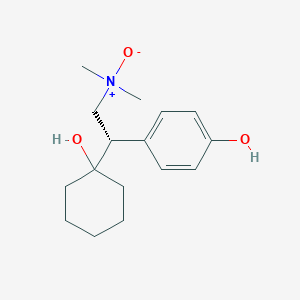

![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
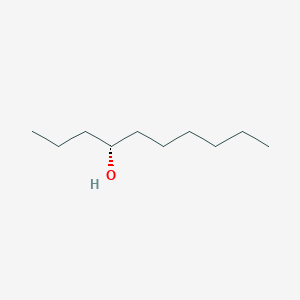
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
